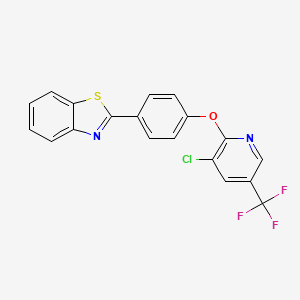

2-(4-Benzothiazol-2-ylphenoxy)-3-chloro-5-(trifluoromethyl)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

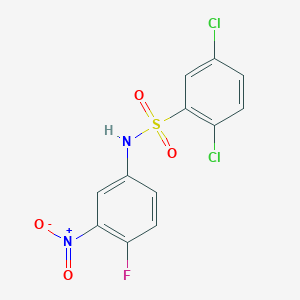

The compound “2-(4-Benzothiazol-2-ylphenoxy)-3-chloro-5-(trifluoromethyl)pyridine” is a complex organic molecule. It contains a benzothiazole ring, which is a bicyclic compound made up of benzene and thiazole rings . The benzothiazole ring is attached to a pyridine ring via a phenoxy bridge. The pyridine ring carries chloro and trifluoromethyl substituents .

Synthesis Analysis

The synthesis of benzothiazole derivatives often involves reactions of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO . A similar reaction of o-phenylenediamines can provide 2-unsubstituted benzimidazoles . In these reactions, DMSO plays three vital roles: carbon source, solvent, and oxidant . A simple, green, and efficient method enables the synthesis of benzoxazoles and benzothiazoles from o-amino (thio)phenols and aldehydes using samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions. For instance, a visible light mediated synthesis of benzothiazoles from 2-aminothiophenol and aldehydes involves an in situ-generated disulfide photosensitizing molecular oxygen to generate the key oxidants, singlet oxygen and superoxide anion, for the dehydrogenation step . Iodine can promote a condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Scientific Research Applications

Synthesis and Chemical Properties

Catalyzed Synthesis : 2-(4-Benzothiazol-2-ylphenoxy)-3-chloro-5-(trifluoromethyl)pyridine and similar compounds have been synthesized using various catalytic methods. A notable method includes the synthesis of benzothiazoles using Bi(III) salts under solvent-free conditions, highlighting high conversion rates and cleaner reaction profiles (Mohammadpoor-Baltork, Khosropour, & Hojati, 2007).

Quantum Mechanical and Spectroscopic Studies : The electronic, NMR, vibrational, and structural properties of similar pyridine derivatives have been explored using quantum mechanical and spectroscopic methods, offering insights into their molecular characteristics (Diwaker, 2014).

Applications in Fluorescence and Sensing

- Fluorescent Probe Development : Derivatives of benzothiazoles, like 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzothiazole, have been developed as fluorescent probes for sensing metal cations and pH changes. These compounds exhibit significant fluorescence enhancement under specific conditions (Tanaka, Kumagai, Aoki, Deguchi, & Iwata, 2001).

Biological and Pharmaceutical Research

Synthesis for Biological Evaluation : Novel benzothiazole-containing derivatives have been synthesized and evaluated for their biological activities. These include antimicrobial and antioxidant activities, showcasing their potential in pharmaceutical applications (Bhoi, Borad, Pithawala, & Patel, 2016).

Luminescence Sensitizing in Lanthanides : Benzothiazole and benzoxazole-substituted pyridine derivatives have been synthesized and used as sensitizers for luminescence in lanthanide complexes. This application is significant in spectroscopic studies (Shavaleev, Scopelliti, Gumy, & Bünzli, 2009).

Miscellaneous Applications

- Electrochromic Polymer Development : Thiadiazolo[3,4-c]pyridine, a benzothiazole analog, has been used in developing donor-acceptor-type electrochromic polymers. This showcases the potential of such compounds in material science, particularly in the development of fast-switching, low-bandgap polymers (Ming, Zhen, Lin, Zhao, Xu, & Lu, 2015).

properties

IUPAC Name |

2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxyphenyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H10ClF3N2OS/c20-14-9-12(19(21,22)23)10-24-17(14)26-13-7-5-11(6-8-13)18-25-15-3-1-2-4-16(15)27-18/h1-10H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCYDLLGUYFDJHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)OC4=C(C=C(C=N4)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H10ClF3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Benzothiazol-2-ylphenoxy)-3-chloro-5-(trifluoromethyl)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(4-tert-butylbenzoyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2452215.png)

![1-(3-Chlorophenyl)-5-[2-(4-methoxyphenyl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2452218.png)

![2,5-Diazabicyclo[4.2.0]octane dihydrochloride](/img/structure/B2452222.png)

![N-(3-methoxyphenyl)-2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)butanamide](/img/structure/B2452224.png)

![Naphthalen-2-yl 4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.0^{2,6}]dodecane-8-carboxylate](/img/structure/B2452228.png)

![1-[4-(Aminomethyl)piperidin-1-yl]-2-phenylethanone;dihydrochloride](/img/structure/B2452229.png)

![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide](/img/structure/B2452234.png)

![3-(6-((4-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)propanamide](/img/structure/B2452235.png)

![4-phenoxy-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2452237.png)